molecular formula C2H4ClFO B3378172 2-Chloro-2-fluoroethanol CAS No. 13891-54-8

2-Chloro-2-fluoroethanol

Cat. No.: B3378172
CAS No.: 13891-54-8
M. Wt: 98.5 g/mol
InChI Key: LRACLFFCXOEWLG-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoroethanol is an organic compound with the molecular formula C2H4ClFO. It is a colorless liquid that serves as an important intermediate in organic synthesis. This compound is known for its applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-2-fluoroethanol can be synthesized through several methods. One common method involves the reaction of 2-chloroethanol with potassium fluoride in a high-boiling solvent such as ethylene glycol at elevated temperatures (around 175°C) . Another method includes the use of 1-chloro-2,2-difluoroethane, which is slowly added to a mixture of alkali metal salts and solvents like formic acid or acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-fluoroethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and acids.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are often employed.

Major Products:

    Oxidation: Produces aldehydes and carboxylic acids.

    Reduction: Yields simpler alcohols.

    Substitution: Results in various substituted ethanol derivatives.

Scientific Research Applications

2-Chloro-2-fluoroethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme reactions.

    Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.

    Industry: It is utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-2-fluoroethanol involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The presence of both chlorine and fluorine atoms in the molecule allows it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

    2-Fluoroethanol: Similar in structure but lacks the chlorine atom.

    2-Chloroethanol: Similar in structure but lacks the fluorine atom.

    2-Bromo-2-fluoroethanol: Contains a bromine atom instead of chlorine.

Uniqueness: 2-Chloro-2-fluoroethanol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties. This dual halogenation allows it to participate in a broader range of chemical reactions compared to its mono-halogenated counterparts .

Properties

IUPAC Name

2-chloro-2-fluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClFO/c3-2(4)1-5/h2,5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRACLFFCXOEWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594344
Record name 2-Chloro-2-fluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13891-54-8
Record name 2-Chloro-2-fluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-fluoroethanol
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2-Chloro-2-fluoroethanol
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2-Chloro-2-fluoroethanol
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2-Chloro-2-fluoroethanol
Reactant of Route 5
2-Chloro-2-fluoroethanol
Reactant of Route 6
2-Chloro-2-fluoroethanol

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